Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-
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Overview
Description
Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- typically involves the cyclization of substituted acetophenone with thiourea in the presence of iodine to form 2-amino-4-phenyl thiazole . The 2-amino-4-phenyl thiazole is then acetylated with chloroacetyl chloride to produce the corresponding 2-chloroacetamido-4-phenyl thiazole . This intermediate undergoes nucleophilic substitution with diethanolamine under reflux in dry pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution often involves reagents like diethanolamine and reaction conditions such as reflux in dry pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted thiazole derivatives .
Scientific Research Applications
Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
Ixabepilone: A chemotherapeutic agent featuring a thiazole structure.
Epothilone: A class of anticancer compounds with thiazole rings.
Uniqueness
Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis(2-chloroethyl)amino group is particularly noteworthy for its potential alkylating activity, which can be leveraged in medicinal chemistry .
Properties
CAS No. |
33742-56-2 |
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Molecular Formula |
C14H16Cl2N2S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-(2-methyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C14H16Cl2N2S/c1-11-17-14(10-19-11)12-2-4-13(5-3-12)18(8-6-15)9-7-16/h2-5,10H,6-9H2,1H3 |
InChI Key |
KWVTUQYXSXCJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
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